![molecular formula C19H20N8O B2842487 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 2380184-85-8](/img/structure/B2842487.png)
3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple aromatic and heterocyclic rings, making it a versatile candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. The final step often involves the cyclization of the triazolo[1,5-a]pyrimidine ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce various functional groups.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Functionalized derivatives with various substituents on the piperazine and pyridazine rings.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent research has highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 12.3 μM against the Bel-7402 cell line and 6.1 μM against HT-1080 cells . This suggests that the compound may also possess similar antitumor properties.
Antitubercular Properties
Triazolo derivatives have been explored for their efficacy against Mycobacterium tuberculosis. In related studies, novel compounds were synthesized and evaluated for their anti-tubercular activity, achieving IC50 values ranging from 1.35 to 2.18 μM . The structural similarities suggest that the compound could be investigated for similar therapeutic effects.
Enzymatic Inhibition
The mechanism of action for many triazolo derivatives involves inhibition of specific enzymes critical to cancer cell proliferation or bacterial survival. The ability of these compounds to bind effectively to target sites can lead to the development of new therapeutic agents with enhanced efficacy and reduced toxicity .
Data Table: Summary of Biological Activities
Activity | Target | IC50 Values | Reference |
---|---|---|---|
Antitumor | Bel-7402 cell line | 12.3 μM | |
Antitumor | HT-1080 cell line | 6.1 μM | |
Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 μM |
Case Study 1: Synthesis and Evaluation of Triazolo Derivatives
A series of triazolo derivatives were synthesized and evaluated for their antitumor activity. Among these, one derivative showed promising results with an IC50 value indicating strong inhibitory activity against cancer cell proliferation. This case highlights the potential of similar compounds in drug development focused on oncology .
Case Study 2: Anti-Tubercular Screening
In another study, a novel class of substituted triazolo derivatives was synthesized and screened for anti-tubercular activity. The compounds exhibited significant activity against Mycobacterium tuberculosis, with several candidates showing low cytotoxicity towards human cells, suggesting a favorable safety profile for further development .
Wirkmechanismus
The mechanism of action of 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as triazolopyridazines, exhibit similar chemical reactivity and biological activities.
Uniqueness
3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research.
Biologische Aktivität
The compound 3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is C18H20N10, with a molecular weight of 376.4 g/mol. The structural components include a triazolo-pyrimidine core and a piperazine moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C18H20N10 |
Molecular Weight | 376.4 g/mol |
IUPAC Name | 5,6-dimethyl-7-[4-(furan-2-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI Key | SGPNKPVSPHKVNU-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance, a study reported that related compounds inhibited PARP1 activity in human breast cancer cells (MCF-7), leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX . The IC50 values for these compounds were comparable to established drugs like Olaparib.
The proposed mechanism of action involves the inhibition of specific enzymes or receptors related to cancer cell proliferation. The compound interacts with the PARP enzyme family, which plays a crucial role in DNA repair processes. Inhibition of PARP leads to accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Antibacterial and Antifungal Activity
In addition to antitumor properties, compounds with similar structures have shown antibacterial and antifungal activities. A study synthesized various derivatives and evaluated their efficacy against different pathogenic strains. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value around 18 µM for related compounds . This highlights the potential of this compound in targeted cancer therapies.
Case Study 2: Antimicrobial Properties
Another study focused on synthesizing derivatives based on the piperazine structure. The newly created compounds were tested against several bacterial and fungal strains. Results indicated promising activity against resistant strains, suggesting that modifications to the piperazine moiety can enhance biological activity .
Eigenschaften
IUPAC Name |
7-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-13-14(2)22-19-20-12-21-27(19)18(13)26-9-7-25(8-10-26)17-6-5-15(23-24-17)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBZSNCTVMLLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.